molecular formula C17H28O4S2 B4289950 5-butylsulfonyl-6-[(E)-2-butylsulfonylethenyl]bicyclo[2.2.1]hept-2-ene

5-butylsulfonyl-6-[(E)-2-butylsulfonylethenyl]bicyclo[2.2.1]hept-2-ene

Cat. No.: B4289950
M. Wt: 360.5 g/mol
InChI Key: JXCBAZUXWWKMNG-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-butylsulfonyl-6-[(E)-2-butylsulfonylethenyl]bicyclo[2.2.1]hept-2-ene: is a complex organic compound characterized by its bicyclic structure and the presence of butylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butylsulfonyl-6-[(E)-2-butylsulfonylethenyl]bicyclo[2.2.1]hept-2-ene typically involves multiple steps, starting from simpler precursors. One common approach is the Cope rearrangement of endo-5-vinylbicyclo[2.2.1]hept-2-ene . This reaction is carried out under specific conditions, often involving radical cation intermediates at low temperatures (100–150 K) or neutral conditions at higher temperatures (400–440 K) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of organic synthesis and scale-up techniques would apply, ensuring the reaction conditions are optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-butylsulfonyl-6-[(E)-2-butylsulfonylethenyl]bicyclo[2.2.1]hept-2-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiols or other reduced forms.

    Substitution: The vinyl and bicyclic structures allow for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Conditions for substitution reactions vary, but often involve catalysts or specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols.

Scientific Research Applications

5-butylsulfonyl-6-[(E)-2-butylsulfonylethenyl]bicyclo[22

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

    Industry: May be used in the development of new materials or as a component in specialized chemical processes.

Mechanism of Action

The mechanism of action for 5-butylsulfonyl-6-[(E)-2-butylsulfonylethenyl]bicyclo[2.2.1]hept-2-ene involves its interaction with molecular targets through its functional groups. The sulfonyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The bicyclic structure provides rigidity and specific spatial orientation, which can affect how the compound interacts with enzymes or other biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 5-butylsulfonyl-6-[(E)-2-butylsulfonylethenyl]bicyclo[2.2.1]hept-2-ene is unique due to the presence of butylsulfonyl groups, which significantly influence its chemical properties and potential applications. The combination of the bicyclic structure with the sulfonyl groups provides a distinct set of reactivity and interaction profiles, making it a valuable compound for specialized research and industrial applications.

Properties

IUPAC Name

5-butylsulfonyl-6-[(E)-2-butylsulfonylethenyl]bicyclo[2.2.1]hept-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O4S2/c1-3-5-10-22(18,19)12-9-16-14-7-8-15(13-14)17(16)23(20,21)11-6-4-2/h7-9,12,14-17H,3-6,10-11,13H2,1-2H3/b12-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCBAZUXWWKMNG-FMIVXFBMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)C=CC1C2CC(C1S(=O)(=O)CCCC)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCS(=O)(=O)/C=C/C1C2CC(C1S(=O)(=O)CCCC)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-butylsulfonyl-6-[(E)-2-butylsulfonylethenyl]bicyclo[2.2.1]hept-2-ene
Reactant of Route 2
Reactant of Route 2
5-butylsulfonyl-6-[(E)-2-butylsulfonylethenyl]bicyclo[2.2.1]hept-2-ene
Reactant of Route 3
5-butylsulfonyl-6-[(E)-2-butylsulfonylethenyl]bicyclo[2.2.1]hept-2-ene
Reactant of Route 4
5-butylsulfonyl-6-[(E)-2-butylsulfonylethenyl]bicyclo[2.2.1]hept-2-ene
Reactant of Route 5
Reactant of Route 5
5-butylsulfonyl-6-[(E)-2-butylsulfonylethenyl]bicyclo[2.2.1]hept-2-ene
Reactant of Route 6
Reactant of Route 6
5-butylsulfonyl-6-[(E)-2-butylsulfonylethenyl]bicyclo[2.2.1]hept-2-ene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.